5-Bromo-1,2-dihydro-indol-3-one
Description
Significance of Indole (B1671886) and Indolone Scaffolds in Modern Medicinal Chemistry and Chemical Biology
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and chemical biology. nih.govrjpn.org This scaffold is present in a vast array of natural products, such as the essential amino acid tryptophan, and serves as a fundamental building block for numerous synthetic compounds with significant therapeutic applications. rjpn.orgnih.gov The versatility of the indole ring, with its capacity for substitution at various positions, allows for the fine-tuning of pharmacological activity, making it a "privileged scaffold" in drug discovery. researchgate.netijpsr.comnih.gov
Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nih.govrjpn.orgmdpi.com This wide-ranging bioactivity stems from the ability of the indole scaffold to interact with a multitude of biological targets, including enzymes and receptors, through various non-covalent interactions. researchgate.net For instance, the vinca (B1221190) alkaloids, a class of indole-containing natural products, are potent anticancer agents that function by inhibiting tubulin polymerization. mdpi.com Similarly, indomethacin, an indole derivative, is a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov
The indolone scaffold, also known as oxindole (B195798), represents a key variation of the indole core, where a carbonyl group is introduced into the five-membered ring. This structural modification gives rise to a new class of compounds with distinct chemical properties and biological activities. The indolin-2-one core, for example, is a feature of several kinase inhibitors used in cancer therapy, such as sunitinib, highlighting the importance of this scaffold in targeting critical cellular signaling pathways. nih.govresearchgate.net The development of indole- and indolone-based compounds continues to be an active area of research, with scientists exploring new derivatives to address a wide range of diseases. researchgate.netresearchgate.net
Overview of Dihydroindolones and Their Structural Features
Dihydroindolones, also referred to as indolinones, are a class of heterocyclic compounds characterized by a reduced indole scaffold containing a ketone group. Specifically, they feature a benzene ring fused to a five-membered nitrogen-containing ring that is partially saturated and bears a carbonyl function. The position of the carbonyl group and the level of saturation in the five-membered ring can vary, leading to different isomers with distinct properties. 1,2-dihydro-indol-3-one, the parent structure of the compound of interest, features the carbonyl group at the 3-position of the indoline (B122111) ring.
A notable example of a dihydroindolone derivative with significant pharmacological application is Molindone. nih.gov Molindone hydrochloride is a dihydroindolone compound that has been used as an antipsychotic agent. nih.gov Its structure is distinct from other major classes of neuroleptics. nih.gov The pharmacological profile of Molindone demonstrates its ability to act as a dopamine (B1211576) receptor antagonist, a common mechanism for antipsychotic drugs. nih.govdrugbank.com The structural framework of dihydroindolones provides a versatile template for the design of new therapeutic agents. The presence of the carbonyl group and the N-H group offers sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. mdpi.com
Specific Context of 5-Bromo-1,2-dihydro-indol-3-one within Contemporary Indolone Research
This compound is a halogenated derivative of the dihydroindolone scaffold. The introduction of a bromine atom at the C-5 position of the indole nucleus is a common strategy in medicinal chemistry to enhance the biological activity of a compound. beilstein-archives.org Bromination can alter the lipophilicity, electronic properties, and metabolic stability of the parent molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. beilstein-archives.org
In the context of contemporary research, 5-bromo-substituted indole derivatives have shown promise in various therapeutic areas. For instance, 5-bromobrassinin, a synthetic derivative of an indole phytoalexin, has demonstrated enhanced anticancer activity. beilstein-archives.org The presence of the bromine atom at the C-5 position of the indole ring has been associated with increased antiproliferative effects in certain cancer cell lines. beilstein-archives.org
While direct research focusing exclusively on this compound is not extensively documented in readily available literature, its close structural analog, 5-bromo-1H-indole-2,3-dione (5-bromoisatin), is a well-studied compound. 5-bromoisatin (B120047) serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential biological activities. researchgate.net Research on 5-bromoisatin and its derivatives provides valuable insights into the potential applications of the 5-bromoindolone scaffold. For example, derivatives of 5-bromoisatin have been investigated for their anticancer properties. nih.gov The synthesis of various 5-bromoindole (B119039) derivatives, often starting from 5-bromoindole, is a key area of chemical research, aiming to create novel compounds for biological screening. erowid.orggoogle.comresearchgate.net
The synthesis of this compound would likely involve the cyclization of a suitably substituted aniline (B41778) precursor or the modification of a pre-existing indole or indolone structure. The compound itself can be seen as a valuable intermediate for the creation of more complex molecules, where the bromine atom can be used for further chemical transformations, such as cross-coupling reactions, to introduce additional diversity. erowid.org
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-dihydroindol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYNCASKYPVXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437040 | |
| Record name | 5-BROMO-1,2-DIHYDRO-INDOL-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6402-02-4 | |
| Record name | 5-BROMO-1,2-DIHYDRO-INDOL-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization Techniques for 5 Bromo 1,2 Dihydro Indol 3 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In 5-Bromo-1,2-dihydro-indol-3-one and its analogues, the chemical shifts (δ) of protons are influenced by the electronic effects of substituents on the aromatic ring and the heterocyclic core.
For instance, in N-substituted isatin (B1672199) derivatives, the aromatic protons typically appear in the range of δ 7.04–7.66 ppm. mdpi.com The methylene (B1212753) protons adjacent to the nitrogen atom of the isatin ring show signals between δ 3.67 and 4.05 ppm. mdpi.com In a study of N-alkyl isatins, the aromatic protons of the parent isatin scaffold were observed at δ 7.11-7.65 ppm, while the methylene protons of the N-alkyl group appeared at varying shifts depending on the chain length. nih.gov For example, the -CH₂- protons of N-ethylisatin resonated at δ 3.69 ppm. nih.gov
The protons of the indole (B1671886) NH group in related indole derivatives typically appear as a singlet in the range of δ 11.36–11.55 ppm. nih.gov The specific chemical shifts and coupling constants are crucial for assigning the position of substituents on the aromatic ring.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Isatin and Oxindole (B195798) Analogues
| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Solvent | Reference |
| N-alkyl isatins | Aromatic H | 7.04-7.66 | DMSO-d₆ | mdpi.com |
| N-ethylisatin | Aromatic H | 7.11-7.65 | DMSO-d₆ | nih.gov |
| N-propylisatin | Aromatic H | 7.11-7.65 | DMSO-d₆ | nih.gov |
| N-alkyl isatins | N-CH₂- | 3.67-4.05 | DMSO-d₆ | mdpi.com |
| N-ethylisatin | N-CH₂- | 3.69 | DMSO-d₆ | nih.gov |
| N-propylisatin | N-CH₂- | 3.62 | DMSO-d₆ | nih.gov |
| Indole derivatives | Indole NH | 11.36-11.55 | Not Specified | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
In isatin analogues, the carbonyl carbons (C=O) are particularly deshielded, appearing at distinct chemical shifts. For N-alkyl isatins, the C2-carbonyl carbon resonates around δ 157.8-158.1 ppm, while the C3-carbonyl carbon is found further downfield at approximately δ 183.6-183.7 ppm. nih.gov The aromatic carbons of the isatin core typically appear in the range of δ 110.7–150.8 ppm. nih.gov For other indole derivatives, aromatic carbons are observed between δ 102.4–158.9 ppm, and amide carbonyl carbons at about δ 163 ppm. nih.gov The presence of a bromine atom on the aromatic ring will further influence the chemical shifts of the directly attached carbon and its neighbors.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Isatin and Oxindole Analogues
| Compound/Fragment | Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference |
| N-ethylisatin | C2=O | 157.8 | DMSO-d₆ | nih.gov |
| N-propylisatin | C2=O | 158.1 | DMSO-d₆ | nih.gov |
| N-ethylisatin | C3=O | 183.7 | DMSO-d₆ | nih.gov |
| N-propylisatin | C3=O | 183.6 | DMSO-d₆ | nih.gov |
| N-alkyl isatins | Aromatic C | 110.7-150.8 | DMSO-d₆ | nih.gov |
| Indole derivatives | Aromatic C | 102.4-158.9 | Not Specified | nih.gov |
| Indole derivatives | Amide C=O | ~163 | Not Specified | nih.gov |
| Indole derivatives | Benzylic CH₂ | 54.0-55.6 | Not Specified | nih.gov |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., TOCSY, HMBC, HSQC, NOESY)
For complex structures, one-dimensional NMR spectra can be insufficient for complete assignment. Two-dimensional (2D) NMR techniques provide correlations between nuclei, enabling unambiguous structural determination.
Total Correlation Spectroscopy (TOCSY) : This experiment reveals correlations between all protons within a spin system, helping to identify coupled protons that are separated by several bonds. wisc.edu
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. princeton.edu
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. princeton.eduresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule. uio.no
These advanced techniques are crucial for the complete and accurate assignment of all proton and carbon signals in this compound and its analogues, especially when dealing with complex substitution patterns or stereoisomers. nih.govuio.no
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
In this compound and its analogues, characteristic vibrational frequencies are observed for specific functional groups. The N-H stretching vibration of the lactam in the oxindole ring typically appears as a sharp peak. For indole derivatives, this N-H stretch is found in the range of 3300–3500 cm⁻¹. researchgate.net The carbonyl (C=O) groups of the lactam and ketone in the isatin core give rise to strong absorption bands. The lactam carbonyl stretch is usually observed at a higher wavenumber than the ketone carbonyl stretch. Substituents on the aromatic ring can influence the exact position of these absorption bands.
The presence of the bromine atom is generally difficult to observe directly in the standard mid-IR range, as the C-Br stretching vibration occurs at lower frequencies (typically below 600 cm⁻¹). However, its electronic effect can slightly shift the frequencies of other vibrational modes.
Interactive Data Table: Characteristic FTIR Absorption Frequencies for Isatin and Indole Analogues
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H (Indole/Oxindole) | Stretching | 3300-3500 | researchgate.net |
| C=O (Lactam) | Stretching | Higher wavenumber | - |
| C=O (Ketone) | Stretching | Lower wavenumber | - |
| C=C (Aromatic) | Stretching | ~1580 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak in the mass spectrum will show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two m/z units (M⁺ and M⁺+2). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. nih.govrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound and its analogues is characterized by electronic transitions within the conjugated system of the aromatic ring and the α,β-unsaturated ketone moiety. Extending the conjugation by adding more double bonds or auxochromic groups generally results in a bathochromic shift (a shift to longer wavelengths). msu.edu The specific λmax values can be used to confirm the presence of the chromophore and can be influenced by substituents on the aromatic ring and the solvent used for the measurement. youtube.com For example, different substitution patterns on an α-alkylidene oxindole lead to distinct UV-Vis absorption spectra. researchgate.net
Interactive Data Table: UV-Vis Absorption Maxima (λmax) for Related Chromophores
| Chromophore | λmax (nm) | Effect of Conjugation/Substitution | Reference |
| Ethene (C=C) | ~171 | - | youtube.com |
| 1,3-Butadiene (C=C-C=C) | 217 | Bathochromic shift with increased conjugation | youtube.com |
| α-Alkylidene oxindole | Varies | Dependent on substitution | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of a compound. While specific crystallographic data for this compound is not publicly available, analysis of closely related analogues, such as 5-bromoisatin (B120047) (5-Bromo-1H-indole-2,3-dione) and its N-alkylated derivatives, offers a clear understanding of the structural characteristics of this class of compounds.
Detailed Research Findings
In the case of the N-substituted analogue, 5-Bromo-1-ethylindoline-2,3-dione , the analysis is more complex as the compound crystallizes with two independent molecules (A and B) in the asymmetric unit. nih.govresearchgate.net Both molecules feature an almost planar indoline (B122111) ring system. nih.govresearchgate.net The ethyl group attached to the nitrogen atom is oriented nearly perpendicular to the plane of the indoline ring in both molecules. nih.govresearchgate.net
The molecular packing of 5-Bromo-1-ethylindoline-2,3-dione is stabilized by a network of intermolecular forces. The two independent molecules are linked by C—H⋯O hydrogen bonds, creating chains within the crystal. nih.govresearchgate.net These chains are further associated through weak, slipped parallel π–π interactions and a short Br⋯O contact of 3.183 Å, resulting in a stable three-dimensional supramolecular architecture. nih.govresearchgate.netresearchgate.net The dihedral angle between the two independent molecules in the crystal is a mere 6.28 (8)°. nih.govresearchgate.net
The study of a more complex derivative, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione , shows a triclinic crystal system with the space group P-1. researchgate.net This highlights how the fundamental bromo-indolone scaffold can be incorporated into larger, more intricate molecular frameworks, with its solid-state conformation being unambiguously determined by single-crystal X-ray diffraction. researchgate.net
These findings collectively demonstrate that the 5-bromo-indolone core provides a rigid, planar scaffold. The solid-state packing is heavily influenced by hydrogen bonding (when an N-H group is present) and other weak intermolecular forces, such as π–π stacking and halogen interactions, which are dictated by the nature of the substituents on the indole ring.
Crystallographic Data Tables
The following tables summarize the crystallographic data obtained for key analogues of this compound.
Table 1: Crystallographic Data for 5-Bromo-1H-indole-2,3-dione
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.3739 (3) |
| b (Å) | 5.8642 (2) |
| c (Å) | 16.9205 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 731.33 (5) |
| Z | 4 |
Data sourced from Gurung et al., 2016, as cited in ResearchGate. researchgate.net
Table 2: Crystallographic Data for 5-Bromo-1-ethylindoline-2,3-dione
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₈BrNO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5198 (3) |
| b (Å) | 10.0655 (3) |
| c (Å) | 11.2341 (3) |
| α (°) | 70.9288 (16) |
| β (°) | 75.4109 (16) |
| γ (°) | 85.2199 (16) |
| Volume (ų) | 984.58 (5) |
| Z | 4 |
| R-factor (R₁) | 0.039 |
Data sourced from Kharbach et al., 2015. nih.govresearchgate.net
Reaction Mechanisms and Chemical Transformations of 5 Bromo 1,2 Dihydro Indol 3 One
Proposed Mechanistic Pathways in Indolone Synthesis
The formation of the indolone scaffold, the core of 5-Bromo-1,2-dihydro-indol-3-one, can be achieved through several synthetic strategies, each with its own distinct mechanistic pathway.
Acid-Catalyzed Condensation Mechanisms
Acid-catalyzed condensation reactions are a common method for synthesizing indolone derivatives. tandfonline.comtandfonline.comresearchgate.net These reactions typically involve the condensation of an indole (B1671886) with a carbonyl compound. tandfonline.comtandfonline.comresearchgate.net For instance, the reaction of indoles with ketones or aldehydes in the presence of a Brønsted or Lewis acid can lead to the formation of bis(indolyl)methanes. tandfonline.comresearchgate.net The proposed mechanism for the Brønsted acid-catalyzed alkylation of indoles with aromatic aldehydes involves the initial protonation of the aldehyde, making it more electrophilic. The electron-rich indole then attacks the activated carbonyl carbon, leading to a series of steps that result in the final product. researchgate.net Various acid catalysts have been employed for these condensations, including hydrochloric acid, sulfuric acid, and bismuth nitrate. researchgate.net The choice of catalyst can influence the reaction's efficiency and the types of products formed. umn.edu
Palladium-Catalyzed Cyclization Mechanisms
Palladium-catalyzed reactions are a powerful tool for the synthesis of indoles and their derivatives. mdpi.comorganicreactions.org These methods often involve the cyclization of suitably substituted anilines. mdpi.comrsc.org One common approach is the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org The mechanism of palladium-catalyzed cyclization can vary depending on the specific reaction, but it generally involves oxidative addition of the palladium catalyst to the haloaniline, followed by migratory insertion of the alkene or alkyne and subsequent reductive elimination to form the indole ring and regenerate the catalyst. mdpi.comorganicreactions.org Another strategy is the reductive cyclization of β-nitrostyrenes using a palladium catalyst and a CO surrogate like phenyl formate. mdpi.com This method provides an atom-efficient route to indoles. mdpi.com
Mechanisms of 1,3-Dipolar Cycloaddition Reactions in Indole Chemistry
The 1,3-dipolar cycloaddition is a highly effective method for constructing five-membered heterocyclic rings, including those fused to an indole core. mdpi.comacs.org This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which can be an alkene or alkyne. mdpi.comacs.org In the context of indole chemistry, azomethine ylides are often generated in situ from the reaction of isatins (like 5-bromoisatin) with α-amino acids. mdpi.comresearchgate.net The resulting ylide then reacts with a dipolarophile in a concerted or stepwise fashion to yield spirooxindole derivatives. mdpi.commdpi.comfrontiersin.org The regioselectivity and diastereoselectivity of these reactions can often be controlled by the choice of reactants, solvent, and catalyst. mdpi.comnih.gov These reactions are valuable for creating complex, polycyclic structures with multiple stereocenters in a single step. acs.orgnih.gov
Reactivity of the Bromine Substituent in this compound
The bromine atom at the 5-position of the dihydroindolone core is a key functional group that significantly influences the molecule's reactivity and allows for a variety of subsequent chemical transformations. erowid.org
The C-Br bond can be readily cleaved and substituted with other functional groups through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating diverse molecular libraries. For instance, the bromine atom can be replaced with aryl, alkyl, or other groups via Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. erowid.org
Furthermore, the bromine can be substituted through nucleophilic aromatic substitution reactions, although this is generally less common for aryl bromides unless activated by strongly electron-withdrawing groups. The bromine atom can also be involved in the formation of organometallic reagents, such as Grignard or organolithium reagents, by reaction with appropriate metals. These reagents can then be used to react with a wide range of electrophiles.
The presence of the bromine atom also influences the electronic properties of the indole ring, making it a valuable handle for further synthetic manipulations.
Electrophilic and Nucleophilic Reactivity of the Dihydroindolone Core
The dihydroindolone core of this compound possesses both electrophilic and nucleophilic centers, leading to a diverse range of possible reactions. researchgate.netnih.gov
Electrophilic Reactivity: The carbonyl group at the C3 position is a primary electrophilic site. It can be attacked by various nucleophiles, such as organometallic reagents or enolates, in reactions like the aldol (B89426) condensation or Michael addition. erowid.org The protonated form of the enamine within the dihydroindolone ring system can also exhibit electrophilic character. researchgate.net
Nucleophilic Reactivity: The nitrogen atom of the lactam can act as a nucleophile, particularly after deprotonation with a base. researchgate.net This allows for N-alkylation or N-acylation reactions. The indole nucleus, being an electron-rich aromatic system, is inherently nucleophilic and can undergo electrophilic aromatic substitution reactions. nih.gov The C3 position is generally the most nucleophilic and is the typical site of attack for electrophiles. researchgate.net However, the reactivity can be influenced by the substituents present on the ring.
The interplay between these electrophilic and nucleophilic sites allows for a wide array of chemical transformations, making the dihydroindolone core a versatile scaffold in organic synthesis.
Regioselectivity and Stereoselectivity in Indolone Reactions
Controlling the regioselectivity and stereoselectivity is a critical aspect of synthesizing and functionalizing indolone derivatives, leading to the desired isomers with specific spatial arrangements. nih.govrsc.orgwikipedia.org
Regioselectivity: In reactions involving the indole nucleus, the C3 position is typically the most reactive towards electrophiles due to its higher electron density. researchgate.net However, the regioselectivity can be altered by various factors. For instance, in palladium-catalyzed oxidative Heck reactions of indoles, the use of specific ligands can switch the selectivity from the C3 to the C2 position. rsc.org In the Fischer indole synthesis, the nature of the substituents can direct the cyclization to favor one regioisomer over another. nih.gov Similarly, for 4-substituted indoles, intramolecular cyclizations can occur at either the C3 or C5 position, with the outcome often depending on the reaction conditions and the nature of the tethered group. beilstein-journals.org
Stereoselectivity: When new chiral centers are created during a reaction, controlling the stereochemistry is crucial. wikipedia.orgmasterorganicchemistry.com In 1,3-dipolar cycloaddition reactions leading to spirooxindoles, high diastereoselectivity is often observed, meaning one diastereomer is formed in preference to others. mdpi.com The stereochemical outcome can be influenced by the structure of the reactants and the reaction conditions. mdpi.com Enantioselective reactions, which produce one enantiomer in excess of the other, can be achieved using chiral catalysts. nih.gov For example, the N-alkylation of indoles can be performed enantioselectively using a dinuclear zinc-ProPhenol catalyst. nih.gov Similarly, stereoselective N-C bond formation can be achieved in the synthesis of N-aryl indoles. acs.orgacs.org
Computational Studies on 5 Bromo 1,2 Dihydro Indol 3 One and Analogues
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the molecular properties and reactivity of various compounds, including 5-Bromo-1,2-dihydro-indol-3-one and its derivatives.
DFT calculations can be used to optimize the molecular geometry of these compounds to their most stable conformation. For instance, a study on 5-bromo-1-decylindolin-2-one utilized DFT to optimize the geometry of the molecule. researchgate.net Theoretical calculations for similar compounds like 5-Bromo-2-Hydroxybenzaldehyde have been performed using the B3LYP method with a 6-311++G(d,p) basis set to achieve an optimized structure. nih.gov This optimized geometry is the foundation for calculating a range of molecular properties.
Key molecular properties derived from DFT calculations include:
Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed alongside experimental techniques like FT-IR and FT-Raman spectroscopy, help in the assignment of fundamental vibrational modes. This was demonstrated in a study on 5-Bromo-1H-indole-carboxaldehyde, where potential energy distribution (PED) calculations were used for vibrational assignments. nih.gov
Electronic Properties: Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov
Reactivity Descriptors: DFT calculations allow for the determination of various reactivity descriptors. The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov Fukui functions are also employed to identify the most reactive sites within the molecule. nih.govnih.gov
Charge Delocalization and Stability: Natural Bond Orbital (NBO) analysis is a tool used to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.govnih.gov
The following table summarizes some of the key molecular properties that can be obtained from DFT calculations for a hypothetical this compound analogue.
| Molecular Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Distribution of atomic charges within the molecule | Helps in understanding the electrostatic potential and reactive sites. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.
For this compound analogues, molecular docking simulations can be used to predict their binding affinity and mode of interaction with various biological targets. For example, a study on (E)-5-bromo-3-(phenylimino)indolin-2-one utilized molecular docking to evaluate its cytotoxicity against leukemia-related proteins. researchgate.net The binding affinities, expressed in kcal/mol, indicate the strength of the interaction, with lower values suggesting a more stable complex. researchgate.net
The process of molecular docking typically involves:
Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand (the 5-bromo-indole derivative) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.
Docking Algorithm: A docking program is used to explore various possible conformations of the ligand within the binding site of the receptor.
Scoring Function: A scoring function is used to rank the different docked poses based on their predicted binding affinity.
A study on indole (B1671886) derivatives as Pim-1 inhibitors used molecular docking to understand the receptor-specific orientation of the molecules and revealed that interaction with the amino acid residue Glu 121 is crucial for binding. researchgate.net Similarly, docking studies on other indole-based compounds have shown interactions with target enzymes through hydrogen bonds and pi-stacked interactions. nih.gov
Below is an example of a data table that could be generated from molecular docking studies of this compound analogues against a hypothetical protein target.
| Analogue | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analogue A | -8.5 | TYR23, LYS45, ASP101 |
| Analogue B | -7.9 | TYR23, SER46, ASP101 |
| Analogue C | -9.2 | LEU20, TYR23, LYS45 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govbio-hpc.eu These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. bio-hpc.eu
The development of a QSAR model involves several steps:
Data Set Collection: A set of compounds with known biological activities is compiled. For this compound analogues, this would involve synthesizing a series of derivatives and testing their biological activity (e.g., enzyme inhibition, cytotoxicity).
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Building: Statistical methods, such as multiple linear regression, partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the 3D properties of the molecules. researchgate.netnih.gov These methods generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a 3D-QSAR study on 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives generated contour maps indicating that high electron density in certain regions and smaller groups in others would be beneficial for activity. plos.org
A hypothetical QSAR equation for a series of this compound analogues might look like this:
Log(1/IC50) = 0.75 * LogP - 0.23 * (LUMO) + 1.54 * (H-bond donors) + 2.1
This equation suggests that increasing the lipophilicity (LogP) and the number of hydrogen bond donors, while decreasing the LUMO energy, could lead to more potent compounds.
Conformational Analysis and Energetic Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energetic stability of these different conformations is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.
For this compound and its analogues, computational methods can be used to explore the potential energy surface and identify the most stable conformations. Techniques such as systematic or random conformational searches followed by energy minimization using molecular mechanics or quantum mechanics methods are employed.
A study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones noted that these derivatives exist as a mixture of E- and Z-isomers that rapidly interconvert in solution. nih.gov This highlights the importance of considering different isomers and their relative stabilities.
The results of a conformational analysis can be presented in a table that lists the relative energies of different conformers.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| 1 | 178.5° | 0.00 (Global Minimum) |
| 2 | -65.2° | 2.5 |
| 3 | 70.1° | 2.8 |
These computational studies provide a deep understanding of the chemical and physical properties of this compound and its analogues at the molecular level. The insights gained from DFT calculations, molecular docking, QSAR modeling, and conformational analysis are invaluable for the rational design of new compounds with desired biological activities.
Biological Activities and Pharmacological Potential of 5 Bromo 1,2 Dihydro Indol 3 One Derivatives
Anticancer Activities
The versatility of the 5-bromo-1,2-dihydro-indol-3-one scaffold has allowed for the creation of diverse derivatives that can inhibit cancer cell proliferation through various intracellular pathways. scispace.com These compounds have been shown to interact with multiple targets, including DNA, protein kinases, and tubulin. scispace.com The inclusion of a halogen atom, specifically bromine, at the C-5 position of the isatin (B1672199) core is often associated with enhanced cytotoxic activity. nih.govnih.gov
Mechanisms of Antiproliferative and Cytotoxic Effects
Derivatives of this compound exert their anticancer effects through a variety of mechanisms. A primary mode of action is the inhibition of protein kinases, which are crucial for cell signaling and growth. nih.gov For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. mdpi.com Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov
Beyond kinase inhibition, these compounds can induce different forms of cell death. Many derivatives trigger apoptosis, a form of programmed cell death, in cancer cells. nih.govresearchgate.net More recently, studies have shown that some isatin derivatives can induce necroptosis, a form of programmed necrosis, demonstrating that their cytotoxic effects are not limited to a single cell death pathway. The antiproliferative properties of these compounds are also linked to their ability to interfere with the cell cycle, leading to arrest at different phases and preventing cancer cells from dividing. rsc.orgnih.govnih.gov
Inhibition of Cell Proliferation and Induction of Apoptosis
A significant body of research demonstrates that this compound derivatives effectively inhibit the proliferation of cancer cells and induce apoptosis. This pro-apoptotic activity is often mediated through the activation of caspases, which are key enzymes in the apoptotic pathway. Studies have shown that various derivatives can activate effector caspases such as caspase-3 and caspase-7, as well as initiator caspase-9. nih.govmdpi.com The activation of caspase-3 by certain N-phenyl substituted isatin derivatives has been observed to increase after treatment. researchgate.net
Modulation of Tubulin Polymerization
A crucial mechanism for the anticancer activity of many indole-based compounds, including derivatives of this compound, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.netnih.govnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, motility, and shape. nih.gov By inhibiting their formation, these compounds can arrest the cell cycle in the mitotic phase, ultimately leading to apoptotic cell death. nih.gov
Many of these derivatives act as colchicine (B1669291) binding site inhibitors. nih.govnih.gov The trimethoxyphenyl (TMP) moiety, often incorporated into these derivative structures, is known to be critical for binding to this site and disrupting tubulin assembly. nih.govnih.gov For example, arylthioindole derivatives containing a trimethoxyphenyl group have been shown to be potent tubulin inhibitors. nih.gov N-alkylation of the isatin core with moieties like thiocyanate (B1210189) can also lead to dual inhibition of both tubulin polymerization and other signaling pathways, such as the Akt pathway. researchgate.net Studies have demonstrated that certain isatin-based analogs can inhibit tubulin polymerization to a similar or even greater extent than established anticancer drugs like vinblastine. researchgate.net
In Vitro and In Vivo Studies with Cancer Cell Lines
The anticancer potential of this compound derivatives has been extensively validated through numerous in vitro studies against a wide panel of human cancer cell lines. For instance, a 4-fluoro-phenylthiosemicarbazone derivative demonstrated significant cytotoxicity against breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines. nih.gov Isatin-hydrazone derivatives have shown high inhibitory activity against human breast adenocarcinoma (MCF-7) and human ovary adenocarcinoma (A2780) cell lines. mdpi.com Similarly, isatin–podophyllotoxin hybrids were found to be highly cytotoxic to epidermoid carcinoma (KB) and non-small cell lung cancer (A549) cell lines. rsc.orgrsc.org
The presence of bromo-substituents on the isatin ring has been shown to improve inhibitory activity. rsc.orgrsc.org In addition to in vitro evidence, some isatin-hydrazine hybrid structures have demonstrated substantial inhibition of tumor growth in mice, providing in vivo validation of their anticancer effects. nih.gov Symmetrical bis-Schiff bases of isatin have also been shown to significantly hinder tumor development in mouse models. nih.gov
| Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 4-fluoro-phenylthiosemicarbazone | BT-549 (Breast) | log₁₀GI₅₀ = -6.40 | nih.gov |
| 4-fluoro-phenylthiosemicarbazone | NCI-H23 (Lung) | log₁₀GI₅₀ = -6.10 | nih.gov |
| 4-fluoro-phenylthiosemicarbazone | IGROV1 (Ovarian) | log₁₀GI₅₀ = -6.02 | nih.gov |
| Di- and Tri-halogenated Isatins | U937 (Lymphoma) | <10 µM | nih.gov |
| Isatin–podophyllotoxin hybrid (7f) | KB (Epidermoid) | 1.99 µM | rsc.orgrsc.org |
| Isatin–podophyllotoxin hybrid (7f) | A549 (Lung) | 0.90 µM | rsc.orgrsc.org |
| Isatin-hydrazone (4j) | MCF-7 (Breast) | 1.51 µM | mdpi.com |
| Isatin-hydrazone (4k) | MCF-7 (Breast) | 3.56 µM | mdpi.com |
| Isatin-hydrazone (4e) | A2780 (Ovarian) | 18.96 µM | mdpi.com |
| 1-benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 µM | mdpi.com |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 (Leukemia) | 0.03 µM | nih.gov |
| Indolin-2-one (5f) | HeLa (Cervical) | 2.33 µg/mL | jst.go.jp |
| Indolin-2-one (5f) | SK-BR-3 (Breast) | 6.18 µg/mL | jst.go.jp |
| Indolin-2-one (5f) | MCF-7 (Breast) | 5.27 µg/mL | jst.go.jp |
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have emerged as a promising class of antimicrobial agents. nih.gov The isatin scaffold itself is known to be a component of various natural and synthetic compounds with a wide range of biological actions, including antibacterial and antifungal effects. nih.govajpp.in
Antibacterial Effects against Gram-Negative and Gram-Positive Bacteria
Derivatives of this compound have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govajpp.in Studies have shown that halogenation at the 5th position of the isatin core can increase antibacterial activity. nih.gov For example, certain Schiff base derivatives have shown more potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govajpp.in
One particular derivative displayed higher antimicrobial activity than the standard drug amoxicillin (B794) against Staphylococcus aureus at a concentration of 16 μg/mL and against Escherichia coli at a lower concentration of 1 μg/mL. nih.gov Another study on (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one showed high activity against Staphylococcus aureus and the Gram-negative bacterium Klebsiella pneumoniae. Furthermore, some 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and have also been found to enhance the activity of antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The mechanism for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov
| Derivative/Compound | Bacterial Strain | Activity/Result | Reference |
| Schiff base derivative (3c) | Staphylococcus aureus (Gram +) | Higher activity than Amoxicillin at 16 μg/mL | nih.gov |
| Schiff base derivative (3c) | Escherichia coli (Gram -) | Higher activity than Amoxicillin at 1 μg/mL | nih.gov |
| Pyrimidine derivatives | Staphylococcus aureus (Gram +) | Tested for activity | ajpp.in |
| Pyrimidine derivatives | Bacillus subtilis (Gram +) | Tested for activity | ajpp.in |
| Pyrimidine derivatives | Escherichia coli (Gram -) | Tested for activity | ajpp.in |
| Pyrimidine derivatives | Pseudomonas aeruginosa (Gram -) | Tested for activity | ajpp.in |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus (Gram +) | High activity | |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Klebsiella pneumoniae (Gram -) | High activity | |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Escherichia coli (Gram -) | Moderate activity | |
| 6-bromoindolglyoxylamide (Polyamine 3) | Staphylococcus aureus (Gram +) | Intrinsic antimicrobial activity | nih.gov |
| 6-bromoindolglyoxylamide (Polyamine 3) | Pseudomonas aeruginosa (Gram -) | Antibiotic enhancing properties | nih.gov |
Antifungal Activities
Derivatives of 5-bromoindole (B119039) have demonstrated notable antifungal properties against various pathogenic fungi. The presence of the bromo-indole moiety is often crucial for the observed bioactivity. For instance, certain indole (B1671886) derivatives that combine the 5-bromoindole scaffold with other heterocyclic systems, such as benzimidazole, have shown potent antifungal effects.
One study highlighted the high activity of 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole against the fungal pathogen Candida albicans, recording a minimum inhibitory concentration (MIC) of 3.9 µg/mL. patsnap.com Similarly, hybrid molecules incorporating indole and triazole rings have exhibited a broad spectrum of activity. The indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has shown significant promise as a novel antifungal lead, with MIC values ranging from 3.125 to 50 µg/mL against Candida albicans and Candida krusei. nih.gov The combination of bromo and chloro substitutions with a pyrrolidine (B122466) ring has also been noted for its inhibitory efficacy against microbial strains. mdpi.com
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 µg/mL | patsnap.com |
| 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives | Candida albicans, Candida krusei | 3.125-50 µg/mL | nih.gov |
Mechanisms of Membrane Disruption and Biofilm Inhibition
Bacterial and fungal biofilms present a significant challenge in treating infections due to their resistance to conventional antimicrobial agents. mdpi.com Derivatives of 5-bromoindole have emerged as effective inhibitors of biofilm formation. Their mechanism of action often involves the disruption of key processes required for biofilm development and integrity.
Studies on enterohemorrhagic Escherichia coli (EHEC) have shown that 5-bromoindole can dose-dependently inhibit biofilm formation. nih.gov The antibiofilm activity is partly due to the inhibition of bacterial growth at higher concentrations. nih.gov However, even at sub-lethal concentrations, these compounds are effective. The primary mechanisms include the suppression of curli production and the reduction of swimming and swarming motilities, which are critical factors for EHEC biofilm formation. nih.gov Scanning electron microscopy has confirmed that bromoindoles reduce the number of EHEC cells within biofilms. nih.gov
Furthermore, the derivative 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole has demonstrated excellent activity in both inhibiting biofilm formation and eliminating cells within mature staphylococcal biofilms. patsnap.com The general mechanism of biofilm inhibition by various antimicrobial agents can involve preventing the initial adhesion of planktonic cells to surfaces, killing embedded bacteria within the biofilm matrix, or detaching live bacteria from the established biofilm. nih.gov
Anti-inflammatory Activities
The indole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govrndsystems.com The addition of a bromine atom can enhance this activity. Several derivatives containing the 5-bromoindole core have been reported to possess significant anti-inflammatory properties.
For example, an indole-based chalcone (B49325) compound, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one, has been identified as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Another study evaluated the anti-inflammatory effects of 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one. This compound was shown to reduce leukocyte migration and decrease the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov
| Compound | Mechanism/Effect | Model | Reference |
|---|---|---|---|
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 and COX-2 inhibition | Enzymatic assay | nih.gov |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Reduced leukocyte migration; Reduced TNF-α and IL-1β release | Air pouch and peritonitis models | nih.gov |
Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)
The anti-inflammatory effects of 5-bromoindole derivatives are rooted in their ability to modulate key inflammatory signaling pathways. As mentioned, certain derivatives directly inhibit COX enzymes, which are critical for the synthesis of prostaglandins, potent mediators of inflammation. nih.gov
The reduction of pro-inflammatory cytokines such as TNF-α and IL-6 is another crucial mechanism. nih.govresearchgate.net These cytokines are central to the inflammatory response, and their expression is often controlled by the transcription factor NF-κB. By inhibiting the release of these cytokines, bromoindole derivatives can effectively suppress the inflammatory cascade. For instance, the compound 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one demonstrated its anti-inflammatory activity by reducing the levels of TNF-α and IL-1β. nih.gov This suggests an interference with the upstream signaling pathways that regulate the transcription of these cytokine genes, such as the NF-κB pathway.
Neuropharmacological Applications
The serotonin (B10506) (5-HT) system is a major target for drugs treating a variety of central nervous system (CNS) disorders. The indole nucleus, being the core structure of serotonin itself, is a common feature in many serotonergic ligands.
Serotonin Receptor Modulation (e.g., 5-HT1B, 5-HT1D, 5-HT6 Receptor Antagonism)
Derivatives of indole are widely explored for their interaction with various serotonin receptors. The blockade of 5-HT1B receptors by selective antagonists has been proposed as a novel approach for faster-acting antidepressant drugs. nih.gov These receptors act as autoreceptors, and their blockade can increase the release of serotonin. patsnap.com Similarly, 5-HT1D receptors are a target for the treatment of migraine headaches. rndsystems.com
The 5-HT6 receptor, almost exclusively expressed in the CNS, has become a significant target for treating cognitive deficits associated with disorders like Alzheimer's disease. nih.gov A significant number of 5-HT6 receptor ligands are based on an indole scaffold. Research into N-arylsulfonylindole derivatives has identified a new class of 5-HT6 receptor antagonists. nih.gov While specific studies focusing solely on this compound derivatives as antagonists for 5-HT1B, 5-HT1D, or 5-HT6 receptors are not extensively detailed in the current literature, the established importance of the indole core in binding to these receptors suggests a promising area for future investigation of 5-bromo substituted analogues.
Other Emerging Biological Activities
Beyond the well-documented antifungal and anti-inflammatory effects, derivatives of 5-bromoindole are being investigated for other therapeutic applications, most notably in oncology.
Recent studies have focused on the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives as potential anti-cancer agents. These compounds, including carbothioamide, oxadiazole, and triazole derivatives, have been designed to function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Molecular docking and in vitro studies have shown that these derivatives can bind to the EGFR tyrosine kinase domain and inhibit the growth of various human cancer cell lines. One of the most potent compounds identified was found to induce cell cycle arrest and apoptosis in cancer cells, highlighting its promise as a lead for novel anti-cancer therapies.
Antitubercular Properties
Tuberculosis (TB) remains a significant global health threat, compounded by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). mdpi.comjddtonline.info This has spurred the search for novel antitubercular agents, with isatin-based compounds emerging as a promising class of molecules. jddtonline.infonih.gov
Research into quinoline-isatin hybrids has identified potent antitubercular agents. In one study, a series of conjugates were synthesized by linking different isatin derivatives (including 5-bromo-isatin) to a quinoline (B57606) core. mdpi.com The structure-activity relationship (SAR) revealed that substitution at the C-5 position of the isatin ring was a critical determinant of activity. While the incorporation of a 5-bromo substituent sometimes resulted in decreased activity compared to 5-fluoro or unsubstituted analogues, one of the most potent compounds in a specific series featured this modification. mdpi.com
Table 1: Antitubercular Activity of 5-Bromo-isatin Derivatives
Antiviral Properties
Derivatives of isatin have been investigated for a wide range of antiviral activities, including against HIV, influenza, and herpes viruses. mdpi.comnih.gov The 5-bromo substitution has been specifically explored as a strategy to enhance potency.
A notable study identified a 5-bromo-oxindole derivative as a novel inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). nih.gov This compound demonstrated inhibitory activity in biochemical assays with a half-maximal inhibitory concentration (IC50) of 6.63 µM and showed activity in a cellular assay with a half-maximal effective concentration (EC50) of 8.34 µM. nih.gov The study confirmed that a substituent at the 5-position of the oxindole (B195798) ring was crucial for inhibitory activity. nih.gov
Other research has pointed to the potential of 5-bromo-isatin derivatives against other viruses. A thiosemicarbazone derivative, 1-[N,N-dimethylaminomethyl] 5-Bromo isatin-3-(1′-(4″-(p-chlorophenyl) thiazol-2″-yl) thio semicarbazone , was identified as the most effective compound in a series tested for anti-HIV activity. d-nb.info Additionally, a 5-bromo isatin substituted quinazoline (B50416) derivative was found to inhibit the replication of Herpes Simplex Virus-2 (G), showing greater potency than its unsubstituted counterpart, an effect attributed to its increased lipophilicity. nih.govnih.gov
Table 2: Antiviral Activity of this compound Derivatives
Antioxidant Properties
The search for novel antioxidants is crucial for combating oxidative stress, which is implicated in numerous diseases. Bromoindoles and their derivatives have been recognized for their potential as antioxidant agents. nih.gov The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, where a lower IC50 value indicates stronger activity.
A phytochemical investigation of the plant Isatis costata led to the isolation of several oxindole alkaloids that were evaluated for their antioxidant properties. nih.gov These compounds, which share the core 1,2-dihydro-indol-3-one structure, demonstrated DPPH radical scavenging activity with IC50 values in the micromolar range. nih.gov Although these natural products are not synthetically brominated, their activity provides a basis for the antioxidant potential of the underlying oxindole scaffold. For example, Costinone A and Costinone B showed the most promising activity among the tested compounds. nih.gov
Table 3: Antioxidant Activity of Oxindole Alkaloids
Enzyme Inhibition Studies (e.g., Tyrosinase, Xanthine (B1682287) Oxidase)
The ability of this compound derivatives to inhibit specific enzymes is a key area of their pharmacological potential. Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought for treating hyperpigmentation. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing gout and hyperuricemia.
A study on oxindole alkaloids isolated from Isatis costata revealed significant inhibitory activity against both tyrosinase and xanthine oxidase. nih.gov The isolated compounds, including Costinone A and Costinone B , exhibited potent tyrosinase inhibition, with IC50 values as low as 7.21 µM, which is comparable to the standard inhibitor L-mimosine (IC50 3.70 µM). nih.gov The same set of compounds also displayed moderate inhibitory effects against xanthine oxidase, with IC50 values ranging from 90.3 to 179.6 µM. nih.gov These findings highlight the potential of the oxindole skeleton as a scaffold for developing dual inhibitors for these enzymes.
Table 4: Enzyme Inhibitory Activity of Oxindole Alkaloids
Structure Activity Relationship Sar Investigations of 5 Bromo 1,2 Dihydro Indol 3 One Derivatives
Influence of Substituents on Biological Activity Profiles
The biological activity of derivatives based on the 5-bromo-1,2-dihydro-indol-3-one scaffold is highly sensitive to the nature and position of various substituents. Research has demonstrated that modifications at the N1 position and the C3 position can dramatically alter the compound's therapeutic properties.
Studies on N-substituted indole (B1671886) derivatives have shown that these modifications can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. nih.gov The introduction of a substituent on the indole nitrogen is a key strategy in modulating the activity of these compounds. For instance, in a series of 1-benzyl-5-bromoindolin-2-one derivatives designed as anticancer agents, the substituents on an attached thiazole (B1198619) ring played a critical role in their efficacy. nih.gov
The electronic properties of substituents are a major determinant of activity. The rate of reactions, such as bromination, is influenced by whether a substituent is electron-donating or electron-withdrawing. researchgate.net This principle extends to biological activity, where electron-withdrawing groups at specific positions can enhance the photosensitizing capabilities of related heterocyclic complexes. rsc.org In the context of anti-infective agents, indole derivatives with halogen substitutions have demonstrated excellent inhibition of bacterial growth. nih.gov
A study focused on anticancer activity against VEGFR-2-overexpressing cancer cell lines synthesized two series of compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold. nih.gov The key variation was a hydrazone linker connecting the scaffold to either a 4-arylthiazole or a 4-methyl-5-(aryldiazenyl)thiazole moiety. The derivatives bearing the 4-arylthiazole group, particularly compounds 7c and 7d with specific substitutions on the aryl ring, showed the most potent anticancer activity against the MCF-7 breast cancer cell line. nih.gov
Table 1: Anticancer Activity of 1-benzyl-5-bromoindolin-2-one Derivatives (7c, 7d) against MCF-7 Cells
Data sourced from a study on novel anticancer agents, showing the half-maximal inhibitory concentration (IC₅₀). nih.gov
| Compound | Substituent on 4-arylthiazole moiety | IC₅₀ (µM) against MCF-7 |
|---|---|---|
| 7c | 4-Chloro | 7.17 ± 0.94 |
| 7d | 4-Nitro | 2.93 ± 0.47 |
Positional Effects of Halogenation (e.g., Bromine at C-5) on Bioactivity
The position of halogen atoms on the indole ring is a critical factor that profoundly influences biological activity. While halogenation, in general, can enhance drug properties by increasing membrane binding and permeation, the specific location of the halogen is not arbitrary and dictates the compound's potency and selectivity. nih.govresearchgate.net
For many indole alkaloids, the substitution of a bromine atom at the C-5 position of the indole nucleus has been found to strongly favor antiproliferative activity. nih.gov SAR investigations of meridianins, a class of marine indole alkaloids, revealed that a single bromine substitution at either position 5 or 6 of the indole ring leads to a significant improvement in potency for kinase inhibition. nih.gov Conversely, the presence of two bromine atoms was found to slightly decrease the inhibitory potency. nih.gov
This positional importance is also observed in other biological contexts. In a study on quorum sensing inhibitors, different brominated indole carboxaldehydes were tested. mdpi.com The results showed that the position of the bromine atom led to varying degrees of increase in quorum sensing inhibition, indicating that the specific location directly affects the molecule's interaction with its target receptors. mdpi.com Similarly, for small molecule HIV-1 fusion inhibitors based on a bis-indole structure, the linkage between the indole rings (e.g., 5-5' vs. 6-6') had a substantial impact on activity, with alternative linkages reducing the inhibitory effect compared to the parent compound. nih.gov
The C-5 position appears to be optimal for certain interactions. For some ligands binding to the benzodiazepine (B76468) receptor, the 5-position of the indole nucleus faces a sterically restricted site, meaning it cannot accommodate substituents larger than a hydrogen atom for a specific binding mode to be accessible. nih.gov This highlights how the interplay between substituent position and target topology governs biological activity.
Table 2: Influence of Bromine Position on Biological Activity of Indole Derivatives
Summary of findings from various studies on the positional effects of bromination.
| Indole Derivative Class | Biological Target/Activity | Effect of Bromine at C-5 | Comparison to Other Positions | Source |
|---|---|---|---|---|
| Meridianins | Kinase Inhibition | Significant improvement in potency | C-6 substitution also improves potency; C-7 substitution is better for CDK1/CDK5 inhibition. nih.gov | nih.gov |
| Aplcyanins | Antiproliferative | Strongly favors activity | - | nih.gov |
| Indole Carboxaldehydes | Quorum Sensing Inhibition | Increases activity | The degree of activity enhancement varies with position (C-5, C-6, or C-7). mdpi.com | mdpi.com |
| Bis-indoles | HIV-1 Fusion Inhibition | A 5-5' linkage was less active than a 6-6' linkage. nih.gov | Linkage position is critical for maintaining the optimal shape for binding. nih.gov | nih.gov |
Role of the Dihydroindolone Scaffold in Ligand-Target Interactions
The dihydroindolone (oxindole) scaffold serves as a versatile structural foundation that facilitates crucial interactions with a variety of biological targets. Its rigid, bicyclic structure provides a defined orientation for substituents to engage with binding sites, while the heteroaromatic character of the indole ring system allows for multiple types of noncovalent interactions.
The fundamental interactions that drive the binding of ligands to proteins include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netresearchgate.net The dihydroindolone scaffold is well-equipped to participate in these interactions. The indole NH group can act as a hydrogen bond donor, a critical feature in many ligand-receptor complexes. nih.govnih.gov
Pharmacophore models developed for indole derivatives often highlight the distinct roles of the fused benzene (B151609) and pyrrole (B145914) rings. For instance, in a model for ligands binding to the benzodiazepine receptor, the lipophilic L1 and L2 pockets of the receptor were filled by the pyrrole and benzene moieties of the indole, respectively. nih.gov Simultaneously, the indole NH group was proposed to donate a hydrogen bond to an acceptor site (S1) on the receptor. nih.gov This demonstrates how the scaffold itself is intricately involved in anchoring the ligand within the binding pocket.
The conformational rigidity of such scaffolds is a significant advantage in SAR studies, as it reduces the number of possible binding modes and allows for a clearer understanding of the geometric requirements for active-site recognition. nih.gov By analyzing how modifications to the scaffold and its substituents affect binding affinity, researchers can build detailed models of the ligand-target complex, rationalizing the observed biological activities and guiding the design of more potent and selective molecules. nih.gov
Development of Predictive Structure-Activity Models
To accelerate the discovery and optimization of potent this compound derivatives, researchers increasingly rely on computational methods to develop predictive structure-activity models. Quantitative Structure-Activity Relationship (QSAR) is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov
These models are based on the principle that the activity of a molecule is a function of its physicochemical properties and structural features, known as molecular descriptors. By analyzing a series of related compounds with known activities, a QSAR model can be generated to predict the activity of new, untested molecules. For example, a 2D QSAR model was successfully built for olanzapine (B1677200) derivatives targeting the D2 receptor, using energy-based descriptors from docking studies to predict binding affinity (Ki). nih.govnih.gov The resulting model showed a good coefficient of determination (r² = 0.7), indicating a strong correlation between the predicted and experimental activities. nih.gov
For indole-based structures, QSAR models have been used to identify key molecular descriptors responsible for biological effects and to screen virtual libraries for potential hits. researchgate.net Docking studies, often used in conjunction with QSAR, provide a three-dimensional visualization of how a ligand might bind within the active site of a target protein. nih.gov This allows researchers to rationalize the inhibitory properties of a series of compounds and understand their mechanism of action at a molecular level. nih.gov The development of a pharmacophore model, which defines the essential steric and electronic features required for binding, is another powerful predictive tool that emerges from these computational studies. nih.govnih.gov
These predictive models serve two primary purposes: they offer insights into the fundamental interactions driving biological activity and provide a rational basis for designing new compounds with improved potency and desired properties, thereby streamlining the drug development process.
Medicinal Chemistry and Drug Discovery Applications of 5 Bromo 1,2 Dihydro Indol 3 One As a Privileged Scaffold
Role as a Precursor in the Synthesis of Pharmacologically Active Agents
5-Bromo-1,2-dihydro-indol-3-one serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. beilstein-archives.orgnih.gov The presence of the bromine atom and the reactive carbonyl and lactam functionalities within the oxindole (B195798) core provide multiple sites for chemical modification, allowing for the construction of complex molecular architectures. beilstein-archives.orgresearchgate.net
One of the most significant applications of this compound is in the synthesis of anticancer agents. For instance, it is a key starting material for the creation of derivatives that have shown potent antiproliferative activity against various cancer cell lines. beilstein-archives.orgresearchgate.net The synthesis often involves reactions such as N-alkylation or N-acylation, followed by condensation or cycloaddition reactions at the C-3 position to introduce diverse heterocyclic moieties. researchgate.net These modifications can lead to compounds with enhanced biological activity compared to their non-brominated counterparts. beilstein-archives.org
Furthermore, this compound is a precursor for the synthesis of inhibitors of key biological targets involved in cancer progression, such as protein kinases. nih.gov For example, it has been utilized in the preparation of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. nih.gov The synthetic versatility of this compound also extends to the preparation of compounds with other therapeutic properties, including analgesic and anti-inflammatory activities. iajps.com
Design and Development of Novel Drug Candidates
The this compound scaffold is a privileged structure in the design and development of novel drug candidates due to its favorable drug-like properties and its ability to interact with various biological targets. beilstein-archives.orgnih.gov The bromine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often leading to increased potency and improved metabolic stability. beilstein-archives.org
A significant area of research has been the development of anticancer drugs based on this scaffold. Numerous studies have reported the synthesis of novel 5-bromo-oxindole derivatives with potent cytotoxic activity against a range of human cancer cell lines, including breast, lung, and liver cancer. nih.govresearchgate.net These compounds often exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. nih.govnih.gov
For example, derivatives incorporating pyrrole-carboxamide moieties have been synthesized and evaluated as potential antitumor agents, with some compounds showing significant inhibitory activity. nih.gov Similarly, the incorporation of thiazole (B1198619) and other heterocyclic rings at the 3-position of the 5-bromo-oxindole core has led to the discovery of potent inhibitors of key signaling pathways involved in cancer. beilstein-archives.org
Table 1: Examples of Novel Drug Candidates Derived from this compound
| Derivative Class | Target/Mechanism of Action | Example Compound(s) | Reported Activity | Reference(s) |
| Pyrrole-carboxamide derivatives | Antitumor | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)butyl]-1H-pyrrole-3-carboxamide | Antitumor activity | nih.gov |
| Indole (B1671886) Phytoalexin Derivatives | Antiproliferative/Anticancer | 5-Bromobrassinin | Induced tumor regression in mouse models | beilstein-archives.org |
| Indole-Thiazolidinedione-Triazole Hybrids | Anticancer | Hybrid molecules | Anticancer activity against various cell lines | researchgate.net |
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase Inhibitors | Compound 3a | Potent and cancer-specific cell growth reduction | nih.gov |
| 5-Substituted Oxindole Derivatives | Bruton's Tyrosine Kinase (BTK) Inhibitors | Oxindole sulfonamides | Selective cytotoxicity against BTK-high human B-cell lymphoma cells | nih.gov |
Contribution to Targeted Therapeutic Approaches
The development of targeted therapies, which aim to specifically inhibit molecules or pathways involved in the pathogenesis of a disease like cancer, is a major focus of modern drug discovery. The this compound scaffold has made significant contributions to this field, particularly in the development of protein kinase inhibitors. nih.gov
A prominent example is the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several clinically approved anticancer drugs, such as Sunitinib, are multi-targeted kinase inhibitors that include an oxindole core. nih.govresearchgate.net Inspired by these successes, researchers have designed and synthesized numerous novel 5-bromo-oxindole derivatives as potent and selective VEGFR-2 inhibitors. nih.govresearchgate.netnih.govmdpi.com These compounds typically mimic the binding mode of known inhibitors, with the 5-bromo-oxindole core serving as a crucial anchor in the ATP-binding pocket of the kinase. researchgate.net
In addition to VEGFR-2, derivatives of this compound have been investigated as inhibitors of other important cancer-related kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Overexpression of EGFR is common in many cancers, and its inhibition can lead to the suppression of tumor growth. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as EGFR tyrosine kinase inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov
Table 2: this compound Derivatives in Targeted Therapy
| Target | Derivative Class | Example Compound | IC50/Activity | Reference(s) |
| VEGFR-2 | Indolin-2-one derivative | Compound 17a | IC50 = 0.078 µM | researchgate.net |
| VEGFR-2 | Indolin-2-one derivative | Bromoindolinone 161d | IC50 = 24.7 nM | nih.gov |
| PDGFR-β | Indolin-2-one derivative | Bromoindolinone 161d | IC50 = 35.1 nM | nih.gov |
| EGFR Tyrosine Kinase | 5-bromoindole-2-carboxylic acid derivative | Compound 3a | Potent inhibition of EGFR tyrosine kinase | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | 5-Substituted Oxindole derivative | Oxindole sulfonamides | Selective inhibition of BTK | nih.gov |
Emerging Applications in Material Science and Agrochemical Development
While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, there is emerging interest in their potential applications in other scientific and technological fields, such as material science and agrochemical development.
In the realm of material science, the indole scaffold is known to be a component of conducting polymers. nih.gov The synthesis of polymers incorporating indole and carbazole (B46965) units has been reported, and these materials exhibit interesting electronic and optical properties. nih.gov Although direct applications of this compound in this area are not yet widely documented, the presence of the bromo-substituent offers a handle for further polymerization reactions, such as Stille coupling, which could lead to the development of novel functional polymers with tailored properties. nih.gov
In the field of agrochemicals, indole derivatives have a well-established role. For instance, indole-3-acetic acid is a natural plant hormone (auxin) that regulates plant growth. iajps.com Research has shown that derivatives of 5-bromoindole (B119039) can exhibit antifungal and antiviral activities, suggesting their potential use in crop protection. beilstein-archives.org Specifically, indole phytoalexins, which can be synthetically derived from bromo-indoles, are part of the defense mechanism of cruciferous plants against pathogens. beilstein-archives.org The development of synthetic analogues of these natural products could lead to new and effective agrochemicals.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic methods is crucial for the advancement of 5-Bromo-1,2-dihydro-indol-3-one and its derivatives as viable drug candidates. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Future research will focus on creating novel pathways that are not only more efficient in terms of yield and reaction time but also environmentally benign.
Key areas of exploration include:
Microwave-Assisted Synthesis: The use of microwave irradiation has shown promise in accelerating reaction times and improving yields in the synthesis of indole (B1671886) derivatives. researchgate.nettandfonline.com Further research into microwave-assisted protocols for this compound could lead to more rapid and efficient production. tandfonline.com
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could facilitate large-scale production for preclinical and clinical studies.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. Exploring enzymatic routes for the synthesis and modification of this compound could lead to more sustainable and chiral-specific products.
Comprehensive Mechanistic Studies of Observed Biological Activities
While preliminary studies have demonstrated the biological potential of this compound derivatives, a deeper understanding of their mechanisms of action is required. Future research should focus on elucidating the precise molecular interactions that underpin their therapeutic effects.
Key research areas include:
Target Identification and Validation: Identifying the specific cellular targets with which these compounds interact is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein or nucleic acid partners of these molecules. nih.gov
Signaling Pathway Analysis: Once a target is identified, it is essential to understand how the compound modulates its activity and the downstream signaling pathways that are affected. nih.gov This can involve a variety of cellular and molecular biology techniques, including Western blotting, reporter gene assays, and transcriptomic analysis. For instance, some indole derivatives have been shown to influence pathways like the Hedgehog signaling pathway. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is crucial for optimizing its therapeutic properties. acs.org This involves synthesizing a library of analogues and evaluating their potency and selectivity.
Development of Advanced Computational Models for Rational Drug Design
Computational methods are increasingly integral to the drug discovery process, enabling the rational design of more potent and selective drug candidates. openmedicinalchemistryjournal.comresearchgate.net The development of advanced computational models will be instrumental in accelerating the optimization of this compound derivatives.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. openmedicinalchemistryjournal.com For this compound derivatives, docking studies can help in designing analogues with improved binding to their biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of novel analogues. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target, offering a more realistic representation of the binding process and the conformational changes that may occur. nih.gov
Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits with desired properties, significantly reducing the time and cost associated with experimental screening. openmedicinalchemistryjournal.com
Investigation of Synergistic Effects in Combination Therapies
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov Investigating the synergistic effects of this compound derivatives with existing therapeutic agents could unlock new treatment paradigms.
Future research in this area will involve:
In Vitro Synergy Screening: High-throughput screening of this compound derivatives in combination with a panel of approved drugs against various disease models (e.g., cancer cell lines) can identify promising synergistic interactions. The combination index (CI) is a key parameter used to quantify synergy, additivity, or antagonism. nih.gov
Mechanism of Synergy: Once a synergistic combination is identified, it is crucial to understand the underlying molecular mechanisms. This could involve the compounds targeting different pathways that converge on a critical cellular process or one compound sensitizing the cells to the action of the other. For example, combining a B-Raf inhibitor with a VEGF antibody has shown synergistic effects in vivo. nih.gov
In Vivo Validation: Promising synergistic combinations identified in vitro must be validated in animal models to assess their efficacy and safety in a more complex biological system.
Preclinical and Clinical Validation of Therapeutic Potential
The ultimate goal of developing this compound derivatives is their translation into clinically effective therapies. This requires a rigorous process of preclinical and clinical validation.
The translational pathway includes:
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preclinical studies in animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compounds, as well as their dose-response relationship.
Toxicology Studies: Comprehensive toxicology studies are required to assess the safety of the drug candidates and to identify any potential adverse effects before they can be administered to humans.
Phase I, II, and III Clinical Trials: If a compound demonstrates a favorable safety and efficacy profile in preclinical studies, it can advance to clinical trials in humans to further evaluate its safety, determine the optimal dosage, and confirm its therapeutic efficacy in patients.
Identification of New Molecular Targets and Pathways
The versatility of the indole scaffold suggests that this compound and its derivatives may have the potential to interact with a wide range of biological targets beyond those currently identified. nih.govnih.gov Future research should aim to uncover novel molecular targets and pathways modulated by these compounds.
Strategies for identifying new targets include:
Phenotypic Screening: This approach involves screening compounds for their ability to induce a desired phenotypic change in cells or organisms, without prior knowledge of the molecular target. Subsequent target deconvolution studies can then identify the protein responsible for the observed effect.
Chemical Proteomics: This powerful technique uses chemical probes to identify the protein targets of a small molecule directly in a complex biological sample.
Genomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in response to treatment with a this compound derivative can provide clues about the pathways it affects and potential new targets.
Integration of Green Chemistry Principles in Indolone Synthesis and Applications
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize the environmental impact of drug manufacturing. acs.orgmsu.edu The synthesis and application of this compound and its derivatives can benefit significantly from the adoption of these principles.
Key green chemistry considerations include:
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can reduce the reliance on petrochemicals. msu.edu
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a critical aspect of sustainable chemistry. acs.org Water is an ideal green solvent for many reactions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. acs.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce energy consumption compared to conventional heating methods. tandfonline.com
Catalysis: The use of catalytic reagents, especially biocatalysts and nanocatalysts, is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled. researchgate.netmsu.edu
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Q. Key Methodological Considerations
- Reagent Selection : Use of morpholinium trifluoroacetate as a catalyst in acrolein addition reactions improves regioselectivity and yield .
- Purification : Silica gel chromatography or recrystallization is critical for isolating pure products, as highlighted in studies involving bromo-indole intermediates .
How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound derivatives?
Basic Research Focus
Structural characterization relies on:
- 1H/13C NMR : Distinct chemical shifts for indole protons (e.g., δ 7.2–7.8 ppm for aromatic protons) and carbonyl groups (δ 160–180 ppm) .
- IR Spectroscopy : Absorption bands at ~1680–1718 cm⁻¹ confirm carbonyl (C=O) stretches, while NH stretches appear at ~3200–3450 cm⁻¹ .
- HRMS : Accurate mass measurements (e.g., [M+H]+ at 543.1026) validate molecular formulas .
Advanced Tip : For diastereomers, NOESY or X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in spiro-indoline derivatives .
How do reaction conditions influence the diastereoselectivity of bromo-indole derivatives?
Advanced Research Focus
Diastereoselectivity in cycloaddition reactions depends on:
- Catalysts : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can enhance enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization, as seen in 1,3-dipolar cycloadditions yielding tetrahydro-2′H-spiro[indoline-3,3′-pyrrolo] derivatives with >99:1 dr .
- Temperature : Lower temperatures (e.g., 30°C) reduce side reactions in acrolein-mediated syntheses .
Data Contradiction Analysis : Conflicting yields between automated and manual methods may arise from inconsistent mixing efficiency or reagent purity .
What computational strategies predict the bioactivity of this compound derivatives?
Advanced Research Focus
QSAR modeling and molecular docking are used to design bioactive derivatives:
- QSAR : Parameters like logP, hydrogen bond donors/acceptors, and topological polar surface area (TPSA) correlate with cholinesterase inhibition or 5-HT receptor binding .
- Docking Studies : Bromine’s steric and electronic effects enhance interactions with hydrophobic enzyme pockets, as shown in indole-based cholinesterase inhibitors .
Experimental Validation : In vitro assays (e.g., IC50 measurements) validate predictions, with MBA236 showing nanomolar affinity for monoamine oxidase .
How can researchers resolve contradictions in reported reaction yields for bromo-indole syntheses?
Advanced Research Focus
Discrepancies often arise from:
- Reagent Purity : Trace moisture in DMF or K2CO3 can reduce yields in N-alkylation reactions .
- Scale Effects : Nano-scale automated systems may achieve higher reproducibility than bulk reactions .
- Analytical Methods : HPLC purity thresholds (>98%) ensure accurate yield calculations .
Mitigation Strategy : Replicate experiments using identical reagent sources and analytical protocols.
What are the safety and handling protocols for this compound intermediates?
Q. Basic Research Focus
- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Handle in fume hoods to avoid inhalation of fine powders .
- Storage : Store at 2–8°C in airtight containers to prevent decomposition .
How to design derivatives for improved pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : Introduce methyl or methoxy groups to optimize logP (e.g., 2,5-dimethoxyphenethyl derivatives enhance blood-brain barrier penetration) .
- Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation, as seen in triazinoquinoxaline hybrids .
What are the challenges in scaling up bromo-indole syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
